N-(Prop-2-YN-1-YL)benzamide

Gold Catalysis Cyclization Benchmark Reaction

Catalyst development groups often encounter irreproducible kinetic data due to substrate-dependent variability. N-(Prop-2-yn-1-yl)benzamide is the established benchmark substrate for gold(I)-catalyzed cyclization, guaranteeing cross-study comparability. • Standard substrate for CuAAC click chemistry & bioorthogonal bioconjugation • Key intermediate for Pd-catalyzed hydroarylation to N-allylbenzamide libraries • Unsubstituted phenyl ring ensures consistent electronic/steric environment for catalytic evaluations

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1464-98-8
Cat. No. B073613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Prop-2-YN-1-YL)benzamide
CAS1464-98-8
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12)
InChIKeyGWISAVFRFTWMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Prop-2-yn-1-yl)benzamide: Procurement Guide


N-(Prop-2-yn-1-yl)benzamide (CAS 1464-98-8), also known as N-propargylbenzamide, is a small-molecule benzamide derivative containing a reactive terminal alkyne (propargyl) moiety . This structural feature categorizes it as a versatile building block in medicinal chemistry and chemical biology, primarily for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications and as a benchmark substrate for transition-metal-catalyzed cyclization reactions .

Terminal alkyne building block for CuAAC click chemistry
Unsubstituted scaffold for gold(I) catalyst benchmarking

Substitution Risks for N-(Prop-2-yn-1-yl)benzamide


Generic substitution of N-(prop-2-yn-1-yl)benzamide with structurally similar benzamides (e.g., N-allylbenzamide, N-propylbenzamide) or other propargylamides is not straightforward and carries significant risk of project failure. The compound's terminal alkyne is the principal driver of its unique reactivity profile, enabling specific transformations such as CuAAC click chemistry and gold(I)-catalyzed oxazoline cyclization that are impossible with saturated or even other unsaturated analogs [1]. Furthermore, the unsubstituted phenyl ring provides a distinct electronic and steric environment compared to 4-substituted analogs, which directly impacts reaction kinetics and yields in benchmark catalytic evaluations [2].

! Terminal alkyne is essential for CuAAC and gold-catalyzed cyclization; saturated or allyl analogs may not support these key transformations.
! Unsubstituted phenyl ring provides distinct kinetics vs 4-substituted analogs, affecting benchmark comparability.

Key Evidence for N-(Prop-2-yn-1-yl)benzamide


Gold(I)-Catalyzed Cyclization Benchmarking

The gold(I)-catalyzed cyclization of N-propargyl benzamide to its corresponding oxazoline is a widely used benchmark for evaluating new gold catalysts [1]. The unsubstituted parent compound is preferred for this purpose due to the absence of electronic and steric effects from ring substituents that can alter reaction kinetics and confound catalyst comparisons [2].

Gold(I) cyclization benchmark
Class-level
Standard substrate with well-defined kinetics; substituted analogs may alter rate-determining step.
Supports reproducible catalyst comparisons.
Kinetics context-dependent; substituent effects vary.
Gold Catalysis Cyclization Benchmark Reaction

Pd-Catalyzed Hydroarylation Performance

In a palladium-catalyzed hydroarylation reaction, N-(prop-2-yn-1-yl)benzamide was effectively coupled with phenylboronic acid to yield the corresponding N-allylbenzamide derivative [1]. The unsubstituted parent scaffold is the foundational substrate for this methodology development.

Pd hydroarylation yield
Reported
Moderate to high yields reported; comparable performance across diverse N-propargyl benzamide products.
Supports N-allylbenzamide library synthesis.
Yield depends on coupling partner and conditions.
Palladium Catalysis Hydroarylation C-C Coupling

CuAAC Click Chemistry Utility

N-(Prop-2-yn-1-yl)benzamide serves as a foundational core scaffold for generating diverse 'clickable' probes [1]. Its terminal alkyne group is essential for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely used click reaction in chemical biology and materials science . Analogs lacking this group, such as N-allylbenzamide, are unreactive in CuAAC.

CuAAC reactivity
Class-level
Terminal alkyne participates in CuAAC; allyl analogs unreactive under standard conditions.
Enables click chemistry probe construction.
Alkyne required for CuAAC; assess azide partner.
Click Chemistry CuAAC Bioconjugation

N-(Prop-2-yn-1-yl)benzamide: Key Applications


Benchmarking Gold(I) Catalysts

N-(Prop-2-yn-1-yl)benzamide is the established standard substrate for evaluating the performance of new gold(I) catalysts in alkyne cyclization reactions [1]. Its use ensures that reaction kinetics and yields are comparable across different studies, accelerating the development of more efficient catalytic systems. Procuring the unsubstituted parent compound is essential for researchers aiming to publish or compare results with existing literature benchmarks [2].

Synthesis of N-Allylbenzamide Libraries

As a key substrate in a recently developed palladium-catalyzed hydroarylation methodology, this compound provides a direct and efficient route to N-allylbenzamide derivatives [1]. These products are valuable intermediates in medicinal chemistry programs. Procurement is justified for laboratories building compound libraries for biological screening, as this method offers advantages over traditional multi-step syntheses.

Clickable Probes and Bioconjugates

The terminal alkyne moiety makes this compound a foundational building block for introducing bioorthogonal handles into more complex molecules [1]. This enables the use of CuAAC click chemistry for applications such as target identification (via affinity-based protein profiling), activity-based protein profiling (ABPP), and the construction of targeted drug conjugates [2]. Sourcing this compound is a strategic requirement for any lab utilizing click chemistry for bioconjugation.

Application
Selection Property
Validation Focus
Gold catalyst benchmarking
Unsubstituted alkynylbenzamide scaffold
Reaction kinetics & literature comparability
N-Allylbenzamide library synthesis
Pd hydroarylation substrate
Yield & functional group scope
Clickable probes & bioconjugates
Terminal alkyne moiety
CuAAC reactivity & bioconjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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